molecular formula C10H18BNO2 B050528 3-Cyano-1-propylboronic acid pinacol ester CAS No. 238088-16-9

3-Cyano-1-propylboronic acid pinacol ester

Cat. No.: B050528
CAS No.: 238088-16-9
M. Wt: 195.07 g/mol
InChI Key: LVMSRWXPZLRTIC-UHFFFAOYSA-N
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Description

3-Cyano-1-propylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by its boronic acid ester functional group, which makes it a valuable reagent in the formation of carbon-carbon bonds. The compound has the molecular formula C10H18BNO2 and a molecular weight of 195.07 g/mol .

Mechanism of Action

Target of Action

The primary target of 3-Cyano-1-propylboronic acid pinacol ester, also known as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanenitrile, is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition process .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon-carbon bonds .

Pharmacokinetics

It’s known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . These properties suggest that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide variety of organic compounds .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the presence of certain functional groups in the reaction environment could potentially influence the efficacy of the compound. Additionally, the stability of the compound may be affected by factors such as temperature and pH .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-1-propylboronic acid pinacol ester typically involves the reaction of 3-cyano-1-propylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions to prevent the decomposition of the boronic acid . The general reaction scheme is as follows:

3-Cyano-1-propylboronic acid+Pinacol3-Cyano-1-propylboronic acid pinacol ester\text{3-Cyano-1-propylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} 3-Cyano-1-propylboronic acid+Pinacol→3-Cyano-1-propylboronic acid pinacol ester

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyano-1-propylboronic acid pinacol ester is unique due to its cyano group, which provides additional reactivity and versatility in organic synthesis. This compound is particularly useful in the synthesis of nitrile-containing molecules, which are important intermediates in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BNO2/c1-9(2)10(3,4)14-11(13-9)7-5-6-8-12/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMSRWXPZLRTIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00457934
Record name 3-Cyano-1-propylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

238088-16-9
Record name 3-Cyano-1-propylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Cyano-1-propylboronic acid pinacol ester
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